molecular formula C10H8N2O3 B12368942 3,4-Dihydro-4-oxophthalazine-1-acetic acid

3,4-Dihydro-4-oxophthalazine-1-acetic acid

Cat. No.: B12368942
M. Wt: 204.18 g/mol
InChI Key: UKTRCGUENSMYLY-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-oxophthalazine-1-acetic acid is a chemical compound with the molecular formula C10H8N2O3. It is known for its unique structure, which includes a phthalazine ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4-oxophthalazine-1-acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The subsequent reaction with acetic acid or its derivatives yields the desired compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-4-oxophthalazine-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phthalazine-1,4-dione derivatives, while reduction can yield dihydrophthalazine derivatives .

Scientific Research Applications

3,4-Dihydro-4-oxophthalazine-1-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-oxophthalazine-1-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-4-oxophthalazine-1-acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(4-oxo-1H-phthalazin-1-yl)acetic acid

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,8H,5H2,(H,13,14)

InChI Key

UKTRCGUENSMYLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)CC(=O)O

Origin of Product

United States

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